molecular formula C21H17N3O B10980629 [2-(4-ethylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

[2-(4-ethylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B10980629
M. Wt: 327.4 g/mol
InChI Key: PCJLEIDBTUWJCE-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound that features a quinoline core substituted with an ethylphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer condensation, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . The pyrazole moiety can be introduced through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C21H17N3O/c1-2-15-8-10-16(11-9-15)20-14-18(21(25)24-13-5-12-22-24)17-6-3-4-7-19(17)23-20/h3-14H,2H2,1H3

InChI Key

PCJLEIDBTUWJCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4

Origin of Product

United States

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